

# OL-135 off-target effects and selectivity

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## Compound of Interest

Compound Name: **OL-135**

Cat. No.: **B1677196**

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## OL-135 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity of **OL-135**, a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary molecular target of **OL-135**?

**OL-135** is a selective and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).<sup>[1][2]</sup> FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, such as the endogenous cannabinoid anandamide (AEA).<sup>[3][4]</sup> By inhibiting FAAH, **OL-135** prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in the brain and other tissues.<sup>[3][5]</sup> This elevation of anandamide is believed to mediate the analgesic and other neurological effects of **OL-135**.<sup>[2][5]</sup>

**Q2:** How selective is **OL-135** for FAAH?

The selectivity of **OL-135** has been described with some variation in the literature. Several studies characterize it as a selective FAAH inhibitor. For instance,  $\alpha$ -ketoheterocycle inhibitors like **OL-135** have been reported to show excellent selectivity for FAAH compared to other serine hydrolases in mammalian proteomes.<sup>[6]</sup> It has also been noted as being highly selective for FAAH over monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.<sup>[7]</sup> However, other reports group **OL-135** with FAAH inhibitors that may have lower

selectivity, citing carboxylesterases as a potential off-target.[8] This highlights the importance of empirical validation in specific experimental systems.

Q3: What are the potential off-target effects of **OL-135**?

The primary documented off-target concern for some FAAH inhibitors is the inhibition of other serine hydrolases, particularly carboxylesterases.[8] While some reports suggest **OL-135** has high selectivity[6], another suggests it may share this off-target profile with other inhibitors like URB597 and BMS-1.[8] The analgesic effects of **OL-135** have been shown to be absent in FAAH knockout mice, strongly indicating that its primary analgesic mechanism is on-target.[2] [5] However, researchers observing effects inconsistent with FAAH inhibition should consider potential off-target activity.

Q4: How does the mechanism of action of **OL-135** differ from other FAAH inhibitors?

**OL-135** is a reversible covalent inhibitor.[6][9] It belongs to the  $\alpha$ -ketoheterocycle class of inhibitors.[3][10] This contrasts with other well-known FAAH inhibitors such as:

- URB597: An irreversible covalent inhibitor.[7][9]
- PF-3845: A covalent inhibitor that carbamylates FAAH's serine nucleophile.[6]
- Compound 2 (a ketobenzimidazole): A reversible, noncovalent inhibitor.[9]

The reversible nature of **OL-135** may lead to a shorter duration of action compared to irreversible inhibitors.[3]

## Quantitative Data Summary

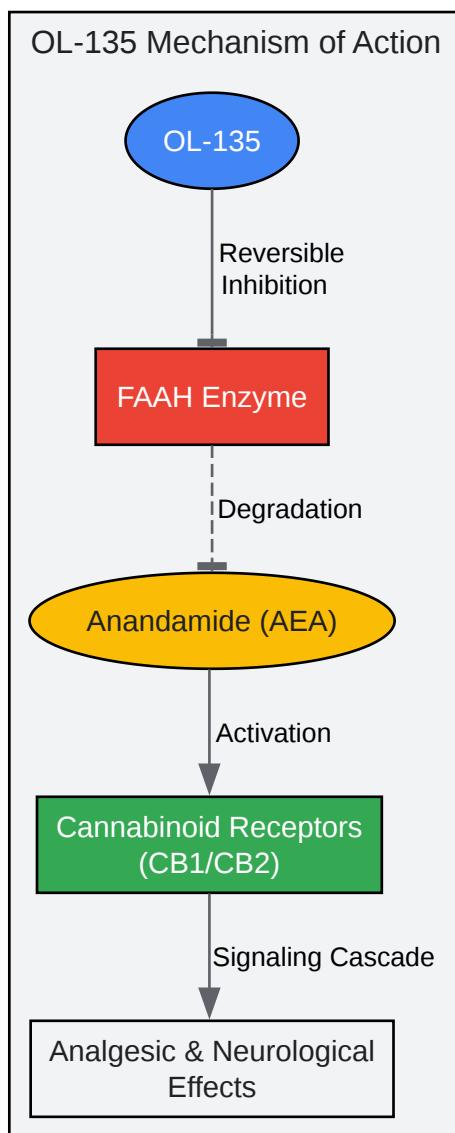
Table 1: Comparison of Selectivity and Mechanism for Various FAAH Inhibitors

Inhibitor	Class	Mechanism	Selectivity Profile	Reported Potential Off-Targets	Citations
OL-135	$\alpha$ -Ketoheterocycle	Reversible, Covalent	Selective for FAAH over MAGL.	Carboxylesterases	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
URB597	Carbamate	Irreversible, Covalent	Selective for FAAH-1 and FAAH-2.	Carboxylesterases	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
PF-3845	Piperidine Urea	Covalent (Carbamylation)	Highly selective for FAAH.	Minimal off-targets reported in proteome-wide screens.	<a href="#">[6]</a>
JNJ-1661010	N/A	Covalent, Partially Reversible	100x more selective for FAAH-1 over FAAH-2.	Not specified.	<a href="#">[7]</a>

Table 2: Effective Doses of **OL-135** in Preclinical Models

Model	Species	Dosing (i.p.)	Observed Effect	Citation
Mild Thermal Injury (MTI)	Rat	ED <sub>50</sub> : 6-9 mg/kg	Reversal of mechanical hyperalgesia.	[2]
Spinal Nerve Ligation (SNL)	Rat	ED <sub>50</sub> : 6-9 mg/kg	Reversal of mechanical allodynia.	[2]
Mild Thermal Injury (MTI)	Mouse	100 mg/kg	50% reversal of mechanical allodynia.	[5]
Fear Conditioning	Rat	5.6 - 10.0 mg/kg	Disruption of contextual, but not auditory, fear conditioning.	[11][12]

## Visualized Workflows and Pathways



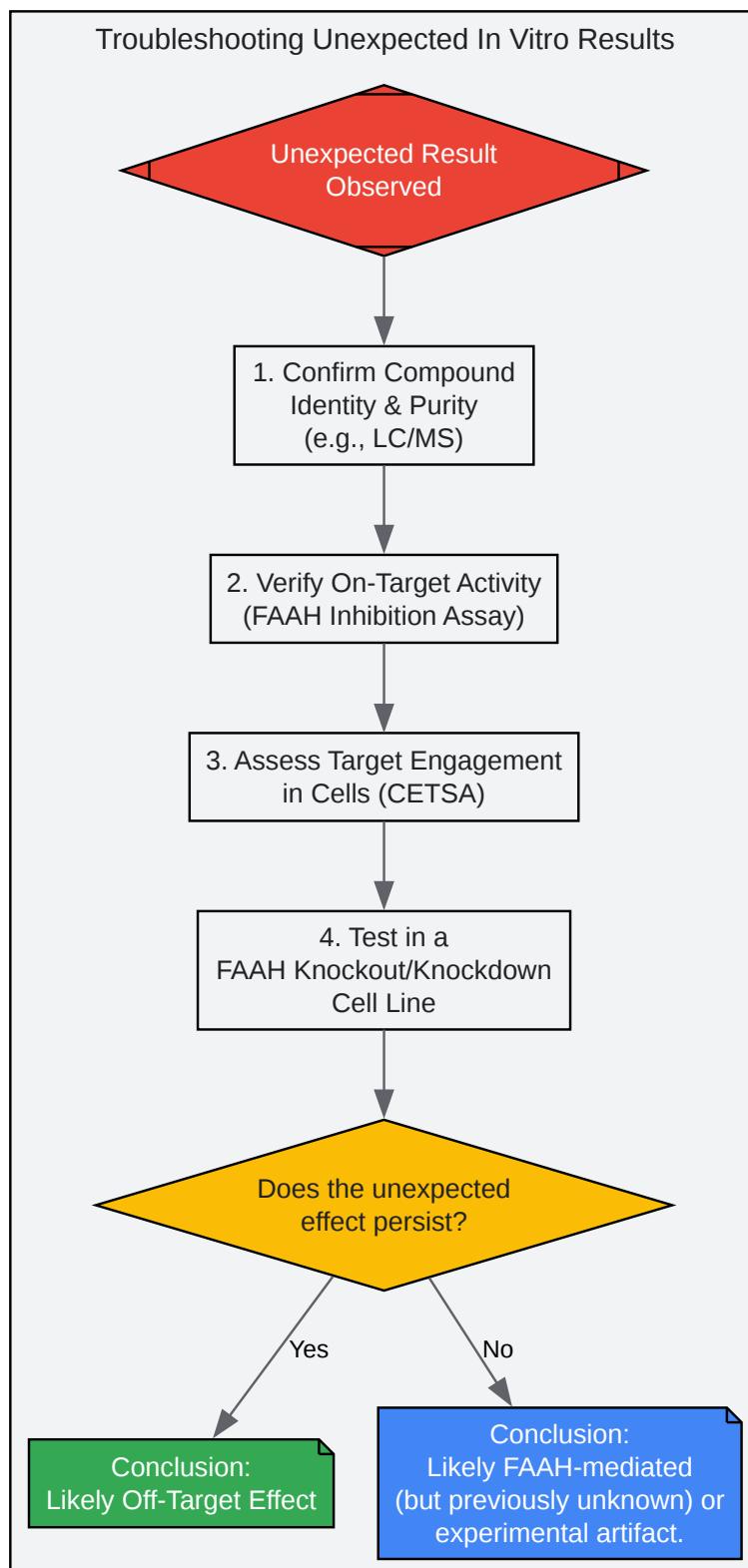
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Caption: Mechanism of action for **OL-135**.

## Troubleshooting Guides

Problem: Unexpected or inconsistent results in my cell-based assay after **OL-135** treatment.

This could be due to off-target effects, issues with the compound, or experimental variability.

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Caption: Workflow for troubleshooting unexpected results.

Problem: My in vivo experiment shows a phenotype that is not blocked by cannabinoid receptor antagonists.

The analgesic effects of **OL-135** have been shown to be blocked by CB1 and CB2 receptor antagonists (SR141716A and SR144528, respectively).[2][4] If your observed effect is not, this strongly suggests an off-target or non-cannabinoid mechanism.

- Recommended Action: The most definitive control experiment is to administer **OL-135** to FAAH knockout mice.[5] If the effect of **OL-135** is absent in these animals, it confirms the phenotype is mediated through FAAH, even if the downstream signaling is not via canonical CB1/CB2 pathways.[2][5] If the effect persists in knockout animals, it is unequivocally an off-target effect.

## Key Experimental Protocols

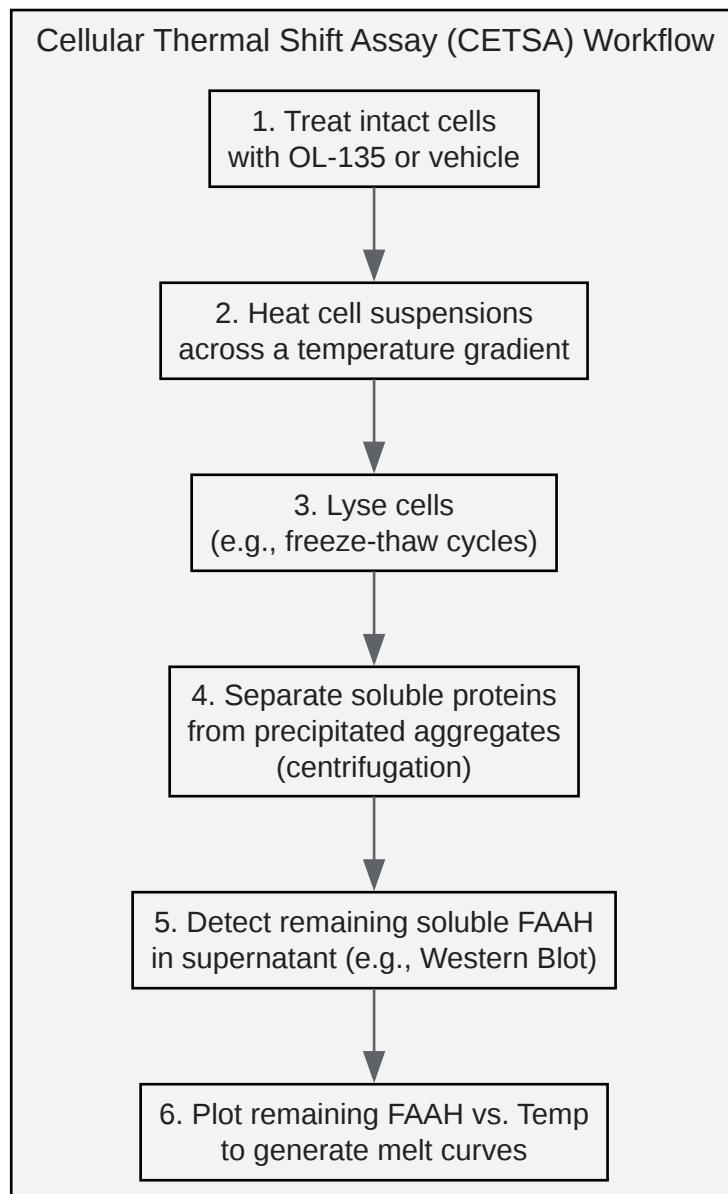
### Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is to confirm the biochemical activity of **OL-135** on FAAH.

- Prepare FAAH Source: Homogenize brain tissue from rats or use recombinant FAAH enzyme.
- Pre-incubation: Incubate the FAAH enzyme preparation with varying concentrations of **OL-135** (or vehicle control) in an appropriate assay buffer for a specified time (e.g., 30 minutes) at 37°C.
- Substrate Addition: Initiate the reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., anandamide).
- Reaction: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
- Termination & Measurement: Stop the reaction and measure the amount of product formed using an appropriate method (e.g., fluorescence plate reader or liquid scintillation counting).
- Data Analysis: Calculate the percentage of FAAH inhibition at each **OL-135** concentration and determine the IC<sub>50</sub> value.

### Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that **OL-135** engages with FAAH inside intact cells.[13][14] Ligand-bound proteins are stabilized and less prone to thermal denaturation.[13][15]



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Caption: Experimental workflow for the CETSA protocol.

- Cell Treatment: Treat cultured cells with **OL-135** or a vehicle control for a defined period.

- Heating: Aliquot the cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes) to induce denaturation of unbound proteins.[13]
- Lysis: Lyse the cells to release intracellular contents.
- Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Detection: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of FAAH remaining in the soluble fraction using a method like Western Blotting or mass spectrometry.[13][14]
- Analysis: A positive result is a "thermal shift," where **OL-135**-treated cells show more soluble FAAH at higher temperatures compared to vehicle-treated cells, indicating target engagement and stabilization.

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